molecular formula C17H13F3 B14574043 Benzene, 1-[3-(4-methylphenyl)-1,2-propadienyl]-4-(trifluoromethyl)- CAS No. 61693-03-6

Benzene, 1-[3-(4-methylphenyl)-1,2-propadienyl]-4-(trifluoromethyl)-

Cat. No.: B14574043
CAS No.: 61693-03-6
M. Wt: 274.28 g/mol
InChI Key: UMKZYYKGNOTFEU-UHFFFAOYSA-N
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Description

Benzene, 1-[3-(4-methylphenyl)-1,2-propadienyl]-4-(trifluoromethyl)- is an aromatic compound characterized by a benzene ring substituted with a 4-methylphenyl group, a 1,2-propadienyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[3-(4-methylphenyl)-1,2-propadienyl]-4-(trifluoromethyl)- typically involves multi-step organic reactions One common approach is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring can be replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alkanes, alcohols.

    Substitution Products: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.

Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural properties.

Industry: In the industrial sector, the compound can be utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which Benzene, 1-[3-(4-methylphenyl)-1,2-propadienyl]-4-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The 1,2-propadienyl group may participate in conjugation with other molecular structures, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • Benzene, 1-methyl-4-(phenylmethyl)-
  • Benzene, 1-methyl-2-[(4-methylphenyl)methyl]-

Comparison: Compared to similar compounds, Benzene, 1-[3-(4-methylphenyl)-1,2-propadienyl]-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

61693-03-6

Molecular Formula

C17H13F3

Molecular Weight

274.28 g/mol

InChI

InChI=1S/C17H13F3/c1-13-5-7-14(8-6-13)3-2-4-15-9-11-16(12-10-15)17(18,19)20/h3-12H,1H3

InChI Key

UMKZYYKGNOTFEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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